Phenylhydroquinone
Overview
Description
Phenylhydroquinone (PHQ) is an orally active thymic atrophy inducer which can up-regulate apoptosis through activation of p53 . It is used for research of thymic atrophy . The CAS number for Phenylhydroquinone is 1079-21-6 .
Synthesis Analysis
Phenylhydroquinone can be prepared by the reaction of a mixture of a benzenediazonium compound, hydroquinone and water while maintaining the pH in the range of about 3 to about 9 . The reaction of a benzenediazonium compound and hydroquinone to produce phenylhydroquinone may be conducted at temperatures in the range of about 0°C to about 200°C .Molecular Structure Analysis
The molecular structure of Phenylhydroquinone is C12H10O2 . It has a molecular weight of 186.21 .Chemical Reactions Analysis
Phenylhydroquinone, being in equilibrium with its keto form, can be alkylated either through a radical mechanism or via conjugated addition to the enolate formed by addition of base to hydroxyquinone solution .Physical And Chemical Properties Analysis
Phenylhydroquinone appears as a light grey powder . Its melting point ranges from 98.2 - 101.4 °C .Scientific Research Applications
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Synthesis and Reactivity of Hydroxyquinones
- Field : Organic Chemistry
- Application : Hydroxyquinones, which have hydroxy groups directly attached to the quinone ring, are a class of quinoid compounds. They are found in nature and exhibit unique biological activity .
- Method : Hydroxyquinones are synthesized through Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .
- Results : The triacetoxy derivatives are isolated in fair to excellent yields and are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions .
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Humidity Sensor
- Field : Materials Science
- Application : Poly (ether ether ketone) containing sulfoalkylamine pendant groups (SNPEEK- x) were synthesized by grafting copolymerization reaction. These are used as humidity sensors .
- Method : (4-Amino)phenylhydroquinone was synthesized in the lab. The impedance varied for five orders of magnitude (from 10 7 to 10 2 Ω) as the relative humidity increased from 11 to 97% RH .
- Results : All samples exhibited a fast response time of less than 3 s, outstanding repeatability, and good long-term durability against high humidity .
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Synthesis of Fluorinated Poly(aryl ether ketone)s
- Field : Polymer Chemistry
- Application : A novel bisphenol monomer, (4-trifluoromethyl) phenylhydroquinone, was synthesized using a three-step synthetic procedure .
- Method : Two aromatic poly(aryl ether ketone)s were then prepared via a nucleophilic polycondensation reaction of (4-trifluoromethyl) phenylhydroquinone and two difluorinated aromatic ketones, respectively .
- Results : The as-synthesized poly(aryl ether ketone)s were then analyzed .
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Quinones in Biological Activities
- Field : Biochemistry
- Application : Quinones represent a class of quinoid compounds that are widely distributed in nature. They are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system, such as naphtoquinones .
- Method : Quinones are synthesized in the lab and then used in various biological studies .
- Results : More than 1,200 quinones have been described so far, exhibiting unique biological activity .
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Synthesis of Quinoline
- Field : Synthetic Organic Chemistry
- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Method : Quinoline is synthesized in the lab using various methods .
- Results : Quinoline is a vital scaffold for leads in drug discovery .
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Synthesis of Fluorinated Poly(aryl ether ketone)s
- Field : Polymer Chemistry
- Application : A novel bisphenol monomer, (4-trifluoromethyl) phenylhydroquinone, was synthesized using a three-step synthetic procedure .
- Method : Two aromatic poly(aryl ether ketone)s were then prepared via a nucleophilic polycondensation reaction of (4-trifluoromethyl) phenylhydroquinone and two difluorinated aromatic ketones, respectively .
- Results : The as-synthesized poly(aryl ether ketone)s were then analyzed .
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Quinones in Analytical Detection
- Field : Analytical Chemistry
- Application : Quinones are a class of natural and synthetic compounds that have several beneficial effects. They are electron carriers playing a role in photosynthesis. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
- Method : Quinones are synthesized in the lab and then used in various biological studies .
- Results : More than 1,200 quinones have been described so far, exhibiting unique biological activity .
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Synthesis of Naturally Occurring Maesanin
- Field : Synthetic Organic Chemistry
- Application : Maesanin is a naturally occurring compound with potential pharmacological activity .
- Method : 1,2,4,5-Tetramethoxybenzene is subjected to alkylation with BuLi and the appropriate alkyl bromide, and the resulting derivative is oxidatively demethyated by cerium(IV) ammonium nitrate (CAN) to a mixture of dimethoxy ortho- and paraquinones .
- Results : The synthesis of maesanin and its analogues was achieved .
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Synthesis of Heterocyclic Organic Compounds
- Field : Organic Chemistry
- Application : Heterocyclic organic compounds of different classes that have pharmacological activity are synthesized .
- Method : New methods and synthetic approaches towards organic compounds are developed .
- Results : Developments in the synthesis of heterocyclic organic compounds of different classes are achieved .
Safety And Hazards
properties
IUPAC Name |
2-phenylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZKKZXWDBOGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051553 | |
Record name | Biphenyl-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylhydroquinone | |
CAS RN |
1079-21-6 | |
Record name | Phenylhydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-2,5-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Biphenyl-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPT41T80FJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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